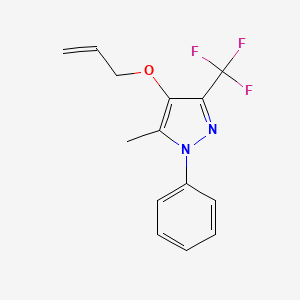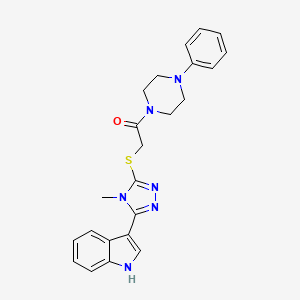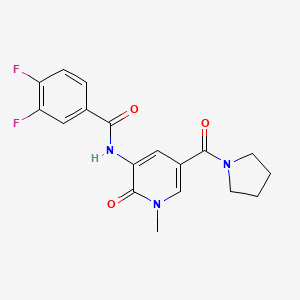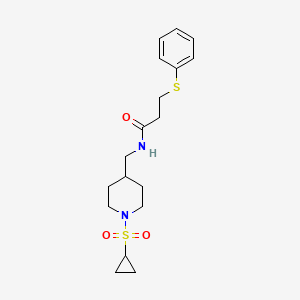
5-Methyl-1-phenyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-1-phenyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C14H13F3N2O. It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Mécanisme D'action
Target of Action
The primary targets of 5-Methyl-1-phenyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play crucial roles in bacterial DNA replication and viral replication, respectively .
Mode of Action
The compound interacts with its targets by binding to their catalytic domains . The binding affinities of the compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and from −8.2 to −9.3 kcal/mol, respectively . This interaction inhibits the function of these enzymes, thereby preventing bacterial DNA replication and viral replication .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial DNA replication and viral replication . By inhibiting the function of topoisomerase IV enzyme and COVID-19 main protease, the compound disrupts these pathways and their downstream effects, which include the proliferation of bacteria and viruses .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of bacterial DNA replication and viral replication . This results in the suppression of bacterial and viral proliferation, potentially leading to the eradication of bacterial infections and viral infections .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Methyl-1-phenyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole in laboratory experiments has several advantages and limitations. One of the main advantages of this compound is its low cost and availability. Additionally, this compound has a relatively low toxicity, which makes it safe for use in laboratory experiments. However, this compound is not as potent as some other compounds, and its mechanism of action is not fully understood. Additionally, this compound is not as stable as some other compounds, and can degrade over time.
Orientations Futures
There are several potential future directions for 5-Methyl-1-phenyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole research. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to identify new applications for this compound, such as in the treatment of diseases. Furthermore, research could be done to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, research could be done to identify new potential uses for this compound in laboratory experiments.
Méthodes De Synthèse
5-Methyl-1-phenyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole can be synthesized using a variety of methods. One of the most common methods involves the reaction of a trifluoromethyl-substituted hydrazine with a methyl-substituted phenylprop-2-en-1-one in aqueous solution. This reaction forms an intermediate product, which is then further reacted with a base, such as potassium carbonate, to form the desired product. Other methods for the synthesis of this compound include the reaction of a trifluoromethyl-substituted hydrazine with a methyl-substituted phenylprop-2-en-1-one in a non-aqueous solution, as well as the reaction of a trifluoromethyl-substituted hydrazine with a methyl-substituted phenylprop-2-en-1-one in an organic solvent.
Applications De Recherche Scientifique
5-Methyl-1-phenyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole has been used in a variety of scientific research applications. It has been studied for its potential as a biomarker for cancer, as well as for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. It has also been studied for its potential to inhibit the activity of enzymes, such as cytochrome P450, which are involved in drug metabolism. Additionally, this compound has been studied for its potential to act as an antioxidant, as well as for its potential to reduce inflammation.
Propriétés
IUPAC Name |
5-methyl-1-phenyl-4-prop-2-enoxy-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-3-9-20-12-10(2)19(11-7-5-4-6-8-11)18-13(12)14(15,16)17/h3-8H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFPEPBZLHPXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)
![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2952288.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2952291.png)
![6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride](/img/structure/B2952295.png)
![4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952296.png)

![6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2952299.png)
![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952300.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2952303.png)
